Phenylacetylene

描述

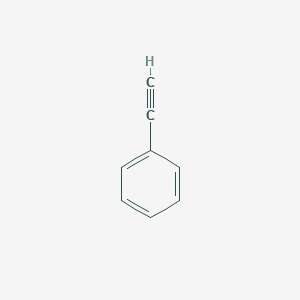

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXCJVNBTNXOEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120851-94-7, 25038-69-1 | |

| Record name | Benzene, ethynyl-, homopolymer, (Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120851-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(phenylacetylene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25038-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1060211 | |

| Record name | Phenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] | |

| Record name | Phenylacetylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16560 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

2.06 [mmHg] | |

| Record name | Phenylacetylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16560 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

536-74-3, 28213-80-1 | |

| Record name | Phenylacetylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethynylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, ethenyl-, trimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028213801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethynylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, ethynyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylacetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYNYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/239WSR2IBO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of Phenylacetylene

Catalytic Synthesis and Transformations of Phenylacetylene

Catalytic methods are crucial for the synthesis and transformation of this compound.

Cross-Coupling Reactions Involving this compound

This compound is a common substrate in cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. The Sonogashira reaction, a widely used cross-coupling method, involves the coupling of aryl or vinyl halides with terminal alkynes, such as this compound, typically catalyzed by palladium in conjunction with a copper co-catalyst. libretexts.orgwikipedia.org This reaction can proceed under mild conditions, including room temperature and in aqueous media. wikipedia.org Variations of the Sonogashira reaction utilizing different palladium catalysts, such as palladium-nitrogen complexes and N-heterocyclic carbene (NHC) palladium complexes, have been reported, some of which facilitate copper-free coupling. libretexts.org For instance, a bis-oxazoline palladium catalyst has been used for the cross-coupling of this compound and iodobenzene (B50100) with low catalyst loading. libretexts.org this compound has also been shown to participate in Csp³–Csp cross-coupling reactions mediated by frustrated Lewis pairs (FLPs). acs.org Rhodium catalysts have also been explored for the homo- and cross-coupling of phenylacetylenes. acs.org Ruthenium catalysis has been investigated for the dimerization of this compound. acs.org

Hydrogenation and Semihydrogenation of this compound to Styrene (B11656)

The selective hydrogenation of this compound to styrene is a vital process in fine chemical synthesis and the polymer industry, particularly for removing this compound impurities from styrene feedstocks. oaepublish.comrsc.orgchinesechemsoc.org this compound can poison catalysts used in styrene polymerization even at low concentrations. rsc.org The challenge lies in achieving high selectivity for styrene while avoiding over-hydrogenation to ethylbenzene (B125841). oaepublish.comchinesechemsoc.org

Various catalytic systems have been developed for this transformation, with palladium-based catalysts being common active components. oaepublish.comresearchgate.net However, traditional palladium catalysts can suffer from low selectivity due to over-hydrogenation and low stability. oaepublish.com

Alternative catalysts, including nickel-based catalysts, have also been investigated. google.comchimicatechnoacta.ru Nickel catalysts can offer advantages such as lower cost and larger commercially available surface areas compared to palladium catalysts. google.com Supported nickel catalysts, with carrier materials like silica (B1680970), alumina, and magnesia, have been explored for this compound hydrogenation in styrene-containing media. google.comgoogle.com

Recent research has focused on developing more efficient and selective catalysts, including single-atom catalysts (SACs) and bimetallic catalysts. oaepublish.comresearchgate.net For example, Pd-based rare earth dual-atomic catalysts have shown enhanced performance, with high styrene selectivity at complete this compound conversion. oaepublish.com SACs like Pd₁/Ni@G and Pd₁/TiO₂ have also demonstrated high selectivity under mild conditions. oaepublish.com

Non-precious metal catalysts, such as those based on cobalt, nickel, and copper, are also being explored. researchgate.net Transition metal carbides, like α-MoC, have shown promising activity and selectivity, even utilizing CO and H₂O as the hydrogen source. chinesechemsoc.org

The hydrogenation of this compound is a sequential reaction, where this compound is first hydrogenated to styrene, and styrene can be further hydrogenated to ethylbenzene. google.com.pg Achieving high styrene selectivity requires preventing the second hydrogenation step.

The mechanism of alkyne hydrogenation typically follows a Horiuti-Polanyi mechanism, involving the sequential addition of hydrogen atoms to the triple bond. rsc.org On catalyst surfaces like Pd(111), the hydrogenation process is assumed to begin with the terminal carbon, followed by the α-carbon. chemrxiv.org

Over-hydrogenation to ethylbenzene can occur when styrene remains adsorbed on the catalyst surface and undergoes further reaction with hydrogen. chinesechemsoc.org Factors influencing the extent of over-hydrogenation include the catalyst's ability to selectively adsorb this compound over styrene and the rate of styrene desorption from the surface. rsc.orgrsc.org

Computational studies using Density Functional Theory (DFT) have provided insights into the hydrogenation mechanisms on different catalyst surfaces. chemrxiv.orgrsc.orgresearchgate.net These studies can help elucidate the energy barriers for each hydrogenation step and the adsorption behavior of reactants and products. chemrxiv.org

The composition and structure of the catalyst significantly impact the selectivity of this compound hydrogenation. Bimetallic catalysts, incorporating a second metal alongside the primary active metal (e.g., Pd or Ni), are often used to enhance styrene selectivity. researchgate.netchimicatechnoacta.ru The second metal can modify the electronic and geometric properties of the active sites, influencing the adsorption strength of this compound and styrene and the activation of hydrogen. rsc.orgrsc.org

For instance, in Pd-based catalysts, the addition of elements like Pb (as in Lindlar catalysts), Cu, Zn, Mg, Cd, Ru, Fe, and Ag has been explored to improve selectivity. researchgate.net Alloying palladium with lead on calcium carbonate supports has been shown to enhance styrene selectivity compared to commercial Lindlar catalysts. mdpi.com The uniform metallic distribution achieved through complexation between alloyed Pb and the support material can create "active-site isolation," which favors the desired semi-hydrogenation. mdpi.com

For nickel catalysts, the nature of modifying additives such as Cu, Zn, Ti, Cr, Bi, Mn, and Fe influences activity and selectivity. chimicatechnoacta.ru In Ni₃Cu–Sn catalysts, the ratio of Cu to Sn affects the electronic and geometric properties of Ni atoms, weakening styrene adsorption and increasing selectivity. rsc.org

Single-atom catalysts (SACs), where the active metal is dispersed as isolated atoms on a support, can offer maximum atomic utilization and unique coordination environments that promote selectivity. oaepublish.com

The size and structure of metal nanoparticles also play a role. Ultrasmall Pt nanoparticles supported on mesoporous TiO₂ have shown excellent styrene selectivity, attributed to abundant surface atop Pt sites that weaken styrene adsorption. frontiersin.org

The support material on which the active metal catalyst is dispersed plays a crucial role in influencing catalytic performance, including activity, selectivity, and stability. wikidata.orgfishersci.ieacs.org The support can affect the dispersion of the metal nanoparticles, their electronic state, and their interaction with the reactants. acs.org

Various materials are used as supports for catalysts in this compound hydrogenation, including silica, alumina, titania, magnesia, zeolites, carbon materials, and metal-organic frameworks (MOFs). rsc.orgresearchgate.netgoogle.comrsc.orgacs.org

Silica-supported catalysts have shown high hydrogenation activity, while metal oxide-supported catalysts often exhibit enhanced selectivity. acs.org For example, Ni₃CuSn₀.₃ catalysts supported on different materials like SiO₂, SBA-15, Al₂O₃, MgO, CeO₂, and TiO₂ display varying activity and selectivity profiles, highlighting the significant influence of the support. acs.org The high surface area of supports like SBA-15 can lead to smaller metal particle sizes, impacting catalytic performance. acs.org

Metal-support interactions can modify the electronic properties of the active metal, affecting its interaction with reactants and intermediates. acs.org For instance, strong metal-support interaction in Pt@mTiO₂ catalysts contributes to their high styrene selectivity. frontiersin.org

Precipitated calcium carbonate (PCC) has been explored as a support for Pd-Pb catalysts, demonstrating that even low-surface area supports can be beneficial, with the calcite phase of PCC potentially facilitating active-site isolation. mdpi.com

Computational and theoretical studies, particularly using Density Functional Theory (DFT), are valuable tools for understanding the mechanisms of this compound hydrogenation at a molecular level. chemrxiv.orgrsc.orgresearchgate.netsigmaaldrich.com These studies can provide insights into the adsorption energies of reactants and products, the transition states and activation barriers of elementary reaction steps, and the influence of catalyst composition and structure on the reaction pathway. chemrxiv.orgrsc.org

DFT calculations can help to:

Determine the preferred adsorption sites and configurations of this compound, styrene, and hydrogen on the catalyst surface. chemrxiv.orgrsc.org

Calculate the energy profiles for different reaction pathways, including the desired semi-hydrogenation to styrene and the undesired over-hydrogenation to ethylbenzene. chemrxiv.org

Investigate the role of bimetallic effects and support interactions in modifying the electronic structure of the active sites and influencing catalytic selectivity. rsc.org

Identify the kinetically relevant steps in the catalytic cycle. oaepublish.com

For example, DFT calculations have been used to study the hydrogenation of this compound and styrene on Pd{111} surfaces to understand the secondary reactions leading to ethylbenzene. researchgate.net Computational studies on Ni₃Cu–Sn catalysts have revealed how Sn atoms modulate the electronic and geometric properties of Ni, weakening styrene adsorption. rsc.org DFT insights have also been applied to understand selective hydrogenation on PdAg single-atom alloys, emphasizing the influence of molecule size and surface configuration. chemrxiv.org

These theoretical studies complement experimental findings and aid in the rational design of more efficient and selective catalysts for this compound hydrogenation.

Cycloaddition Reactions of this compound

This compound participates in various cycloaddition reactions, forming diverse cyclic and polycyclic structures. Its reactions with α-diketones can lead to complex polycyclic products, such as dispiroindole[3,2']furan[3',3'']indole derivatives, often proceeding through complex tandem reaction courses. mdpi.com Photocycloadditions of carbonyl compounds with alkynes like this compound can yield α,β-unsaturated carbonyl compounds, such as quinone methides, often as a result of rearrangements of intermediate oxetenes formed by [2+2] cycloaddition. mdpi.com

This compound also undergoes 1,3-cycloaddition reactions with species like benzonitrile (B105546) N-oxides, which can concurrently yield isoxazoles and acetylenic oximes. rsc.org Studies on the kinetics of these reactions suggest the occurrence of both concerted 1,3-cycloaddition and a two-step 1,3-addition pathway. rsc.org The reaction with disilyne compounds can also involve cycloaddition pathways. researchgate.net Furthermore, this compound can participate in cycloaddition reactions with 1,3-dienes, potentially leading to functionalized cyclohexadienes or cyclobutenes depending on the catalyst and conditions. nih.gov Copper salts have been shown to promote cycloaddition reactions between sydnones and terminal alkynes, including this compound, facilitating the formation of pyrazoles. whiterose.ac.uk

Oligomerization and Trimerization of this compound

In the presence of metal catalysts, this compound readily undergoes oligomerization and trimerization reactions, resulting in the formation of larger aromatic systems. wikipedia.orgwikipedia.org Trimerization, a [2+2+2] cycloaddition, involves the reaction of three alkyne units to form a benzene (B151609) ring and requires a metal catalyst. wikipedia.org For unsymmetrical alkynes like this compound, trimerization can yield isomeric benzenes, specifically 1,3,5- and 1,2,4-triphenylbenzene. wikipedia.org

Metal complexes of nickel and molybdenum have been investigated as catalysts for the oligomerization and trimerization of this compound. researchgate.netresearchgate.net For instance, a nickel(I) monocyclopentadienyl complex has been shown to actively oligomerize this compound at ambient temperature. researchgate.net The nature of the oligomerization products is substantially influenced by the reaction temperature; at 20°C, the primary product is reported to be 1,2,4-triphenylbenzene, while at 40°C, linear oligomers with a higher average molecular weight are predominantly formed. researchgate.net Molybdenum-tetracyclone complexes have also been shown to induce the oligomerization of this compound to yield fulvene (B1219640) complexes, demonstrating regioselectivity. researchgate.net

Carboxylation of this compound with Carbon Dioxide

The carboxylation of terminal alkynes, including this compound, with carbon dioxide is a significant reaction for the synthesis of propiolic acids and represents a method for CO2 fixation and conversion. mdpi.comresearchgate.netsci-hub.seresearchgate.net This reaction typically requires the presence of a catalyst and a base due to the thermodynamic stability and kinetic inertness of CO2. mdpi.comresearchgate.netacademie-sciences.fr

Various catalytic systems have been developed for the carboxylation of this compound with CO2. These include N-heterocyclic carbene (NHC)-silver complexes, which can facilitate the reaction at atmospheric pressure and room temperature in the presence of a base like Cs2CO3, converting this compound to the corresponding propiolic acid in good to high conversions. mdpi.comresearchgate.net Copper catalysts, including ligand-free copper salts in combination with quaternary ammonium (B1175870) salts, have also proven effective for the carboxylation of terminal alkynes under ambient conditions. sci-hub.se Rare-earth-metal complexes have also been reported to catalyze the direct carboxylation of terminal alkynes with CO2. researchgate.net Electrocatalytic carboxylation of this compound with activated CO2 (CO2•−) in the presence of a nickel(II) complex has been shown to selectively produce cinnamic acid. academie-sciences.fr

Catalytic Mechanisms of Carboxylation

The mechanisms of this compound carboxylation with CO2 vary depending on the catalytic system employed. In many metal-catalyzed carboxylation processes, the mechanism involves the insertion of CO2 into a metal-carbon bond. mdpi.commdpi.com

For silver-NHC catalyzed carboxylation, a hypothesized mechanism involves the activation of the terminal alkyne and CO2 by the silver complex, leading to the formation of the propiolic acid product. researchgate.net

In the case of copper-catalyzed carboxylation, spectroscopic data suggests the in-situ generation of a π-complex upon mixing the copper complex with this compound, followed by conversion to a σ complex. digitellinc.com

Organometallic samarium complexes can activate the alkyne C-H bond of this compound, forming a samarium-alkynyl complex. The subsequent reaction with CO2 involves the insertion of CO2 into the samarium-carbon bond, yielding a dimeric carboxylate complex. mdpi.com Theoretical calculations have been performed to rationalize this mechanism. mdpi.com

For electrocatalytic carboxylation using a nickel(II) complex, the mechanism is proposed to involve the electrocatalytic reduction of CO2 to the CO2•− radical anion, which then participates in the carboxylation of this compound. academie-sciences.fr

Role of Organometallic Complexes in CO2 Activation

Organometallic complexes play a crucial role in the activation of the relatively inert CO2 molecule for reaction with this compound. These complexes can activate CO2 through various mechanisms, including coordination, insertion into metal-carbon bonds, or facilitating its reduction. academie-sciences.frmdpi.commdpi.com

Silver-NHC complexes, for instance, activate both the terminal alkyne and CO2, enabling their coupling under mild conditions. mdpi.comresearchgate.net Copper complexes can facilitate the interaction between this compound and CO2 through the formation of intermediate complexes. digitellinc.com Rare-earth-metal complexes, such as a divalent samarium complex, can activate the alkyne C-H bond and subsequently insert CO2 into the resulting metal-carbon bond. mdpi.com Nickel(II) complexes can act as electrocatalysts, promoting the reduction of CO2 to a reactive radical anion species that can then carboxylate this compound. academie-sciences.fr The design of these organometallic complexes, including the nature of the metal center and supporting ligands, is critical for tuning their activity and selectivity in CO2 activation and subsequent carboxylation reactions. mdpi.comresearchgate.netacademie-sciences.frmdpi.comdigitellinc.com

Hydrosilylation of this compound

The hydrosilylation of this compound involves the addition of a Si-H bond across the carbon-carbon triple bond, typically catalyzed by transition metals, with platinum-group metals being particularly effective. mdpi.comcdnsciencepub.commdpi.com This reaction is a significant route for the synthesis of vinylsilanes. cdnsciencepub.com The reaction can yield different isomers, primarily α-vinylsilanes and β-vinylsilanes (both E and Z isomers), and the selectivity is highly dependent on the catalyst and reaction conditions. mdpi.comcdnsciencepub.comrsc.org

Platinum catalysts, often supported on various materials like silica or magnesium oxide, are widely used for the hydrosilylation of this compound with various hydrosilanes (e.g., triethylsilane, dimethylphenylsilane, triphenylsilane). mdpi.comcdnsciencepub.comresearchgate.netsemanticscholar.org Ruthenium complexes have also been shown to catalyze the hydrosilylation of this compound. tandfonline.com The choice of hydrosilane also influences the product distribution. cdnsciencepub.com

Influence of Platinum Nanoparticle Size on Activity and Selectivity

The size of platinum nanoparticles used as catalysts in the hydrosilylation of this compound has a notable influence on both the catalytic activity and the selectivity of the reaction. Studies using size-controlled Pt nanoparticles supported on materials like SBA-15 silica have demonstrated this size dependency in the liquid-phase hydrosilylation of this compound with triethylsilane. mdpi.comresearchgate.net

Larger platinum nanoparticles generally exhibit higher catalytic activity in terms of turnover frequency (TOF). For example, 7.0 nm Pt nanoparticles showed significantly higher activity compared to 5.0 nm and 1.6 nm nanoparticles in the hydrosilylation of this compound with triethylsilane. mdpi.comresearchgate.net

Regarding selectivity, smaller platinum nanoparticles tend to favor the formation of the β-(E)-vinylsilane product compared to the α-product. mdpi.com Conversely, larger nanoparticles produce a higher proportion of vinylsilane-type products (α- and β-(E)-products) and fewer side products, such as those derived from the reduction of vinylsilanes. mdpi.com The ratio of β-(E) to α-product decreases as the nanoparticle size increases. mdpi.com

The observed size-dependent activity and selectivity are attributed to factors including the differences in the size of the Pt nanoparticles and the nature of the interface between the platinum and the support material. mdpi.com This highlights that controlling the size of platinum nanoparticles is a valuable strategy for tuning the catalytic outcome in this compound hydrosilylation reactions. mdpi.com

Here is a data table summarizing the effect of platinum nanoparticle size on the hydrosilylation of this compound with triethylsilane:

| Pt Nanoparticle Size (nm) | TOF (molecules·site⁻¹·s⁻¹) | Selectivity to Vinylsilane Products (α + β-(E)) (%) | Selectivity to β-(E) Product vs α Product (β-(E)/α ratio) | Selectivity to Side Products (%) |

| 1.6 | 0.017 mdpi.com | ~63 mdpi.com | 3.0 mdpi.com | 37 mdpi.com |

| 5.0 | 0.049 mdpi.com | ~73 mdpi.com | 2.17 mdpi.com | 27 mdpi.com |

| 7.0 | 0.107 mdpi.com | ~81 mdpi.com | 1.75 mdpi.com | 19 mdpi.com |

Note: The selectivity to vinylsilane products was estimated from the provided side product percentages.

This compound as an Acid Catalyst in Organic Reactions

This compound can be involved in reactions where acidic conditions are present, and its own weakly acidic terminal proton can play a role in certain reaction mechanisms, although it is not typically classified as a strong acid catalyst itself. Its acidity (pKa values around 23-29) is significantly lower than common acid catalysts like heteropoly acids or sulfuric acid. wikipedia.orgcdutcm.edu.cn However, in specific contexts, the alkyne C-H can be activated, for instance, in the presence of certain metal complexes or bases, leading to the formation of an acetylide, which can then participate in further reactions.

Studies on the hydration of this compound have utilized various acid catalysts. For example, sulfonated carbon materials have been employed as acid catalysts for the hydration of this compound to produce acetophenone (B1666503) with high selectivity. rsc.org The sulfonic acid groups (-SO3H) on these materials were identified as the active sites. rsc.org The reaction follows pseudo-first-order kinetics, and the intrinsic catalytic activity varies depending on the type of sulfonated carbon material used. rsc.org

Heteropoly acids, known for their strong Brønsted acidity, have also been explored as catalysts in various organic transformations, including those potentially involving alkynes like this compound, such as hydration or oligomerization reactions. tandfonline.comnih.gov

Organometallic Chemistry of this compound

This compound is a significant ligand and substrate in organometallic chemistry due to its terminal alkyne functionality and the presence of the phenyl ring. It can coordinate to metal centers through its pi system or undergo oxidative addition of the acidic C-H bond.

This compound readily reacts with various organometallic complexes. Its terminal alkyne proton can be activated by metal centers, leading to the formation of metal acetylides. mdpi.comresearchgate.net For instance, the organometallic samarium complex Cptt2Sm(thf) (Cptt = 1,3-(tBu)2Cp) activates the alkyne C–H bond of this compound to form the Cptt2Sm(C≡C–Ph)(thf) complex. mdpi.comresearchgate.net This complex can then undergo further reactions, such as insertion of carbon dioxide into the samarium-carbon bond. mdpi.comresearchgate.net

This compound can also undergo oligomerization, trimerization, and polymerization in the presence of metal catalysts. wikipedia.org The nature of the metal and ligands dictates the reaction pathway and the structure of the resulting products.

The activation of the terminal C-H bond of this compound by organometallic complexes is a key step in many catalytic transformations. mdpi.comresearchgate.netresearchgate.net This process often involves oxidative addition of the C-H bond to a metal center. mt.com Transition metals such as platinum, rhodium, iridium, palladium, copper, and iron are commonly used in C-H bond activation reactions. tcichemicals.com

For example, a silylene-nickel complex has been shown to activate the acidic C-H bond of this compound across the Ni=Si bond. researchgate.net Platinum(0)/silver(I) metal-only Lewis pairs (MOLPs) can also cooperatively activate the C-H bond of this compound. rsc.org In this case, neither the platinum precursor nor the silver salt alone shows reactivity towards this compound, highlighting the synergistic effect in the bimetallic system. rsc.org

Iridium(III)- and rhodium(III)-promoted binuclear C-H bond activation of pi-complexed this compound by platinum(0) complexes has also been reported, leading to the formation of heterobimetallic complexes. acs.org

Cooperative C-H activation in heterobimetallic systems involves the synergistic action of two different metal centers to cleave a C-H bond. This approach can lead to enhanced reactivity and selectivity compared to monometallic systems. rsc.orgacs.orgresearchgate.net

A ruthenium/zinc heterobimetallic complex has been shown to promote the cleavage of the C-H bond of this compound across the Ru–Zn bond. rsc.orgresearchgate.net This demonstrates the ability of such systems to activate challenging bonds. Another example involves a copper(I) alumanyl derivative that promotes the cooperative C-H activation of terminal acetylenes like this compound. rsc.org This process can lead to the formation of a heterobimetallic hydride. rsc.org Platinum(0)/silver(I) MOLPs also exemplify cooperative C-H activation, enabling the cleavage of the C-H bond in this compound through the combined action of the two metal centers. rsc.org

This compound can undergo metathesis polymerization catalyzed by certain organometallic complexes, leading to the formation of polythis compound (PPA). beilstein-journals.orgacs.orgosti.gov This type of polymerization typically involves transition metal catalysts, often based on metals like molybdenum, tungsten, and ruthenium, and may require co-catalysts. beilstein-journals.orgrsc.org

Arene metal tricarbonyl complexes of molybdenum and tungsten, promoted by acceptors like chloranil, can induce the metathesis polymerization of this compound at ambient conditions. acs.org The mechanism involves thermal electron transfer for catalyst activation. acs.org These systems can yield polythis compound with molecular weights in the range of 15,000-25,000 g/mol . acs.org

Rhodium(I) complexes, particularly those with N-functionalized N-heterocyclic carbene ligands, are also effective catalysts for the polymerization of this compound, proceeding through a coordination-insertion mechanism. rsc.org These catalysts can produce stereoregular polythis compound with high molar mass. rsc.org Cationic palladacycles based on benzylidene-2,6-diisopropylphenylimines have also been found to catalyze the polymerization of this compound, yielding largely trans-cisoidal PPA. colab.ws Self-supported organometallic rhodium quinonoid nanocatalysts have also demonstrated high catalytic activities in the stereoselective polymerization of this compound to produce cis-poly(this compound). nih.gov

C-H Bond Activation mediated by Organometallic Systems with this compound

Photochemistry of this compound

The photochemistry of this compound involves its behavior under irradiation with light, particularly UV light. Studies have investigated the photofragmentation pathways and the formation of reactive intermediates.

The ultraviolet photochemistry of this compound at 193 nm in a molecular beam has shown that the primary photofragments are acetylene (B1199291) (HCCH) and C6H4. nih.govresearchgate.net Some of the C6H4 molecules can further decompose to form 1,3,5-hexatriyne (B1219804) and molecular hydrogen. nih.govresearchgate.net The experimentally determined enthalpy of formation for 1,3,5-hexatriyne from this process aligns well with theoretical calculations. nih.govresearchgate.net

Angular distribution measurements for the acetylene and C6H4 channel suggest a long-lived intermediate and ground-state dissociation. nih.gov Notably, channels involving the formation of phenyl and ethynyl (B1212043) radicals or atomic hydrogen elimination were not observed in these photochemical studies, unlike in pyrolytic studies of this compound. nih.gov

Ultraviolet Photochemistry and Photofragmentation of this compound

The ultraviolet photochemistry of this compound has been investigated, particularly regarding its fragmentation pathways. Studies using 193 nm UV excitation in the gas phase have provided insights into the primary photofragments. Research conducted in a molecular beam at 193 nm identified acetylene (HCCH) and C6H4 as the primary photofragments researchgate.netnih.gov. Further decomposition of some of the C6H4 molecules was observed, yielding 1,3,5-hexatriyne and molecular hydrogen researchgate.netnih.gov.

An experimental determination of the enthalpy of formation for 1,3,5-hexatriyne was derived from the energetic threshold of this decomposition process, yielding a value of ≤ 160 ± 4 kcal mol⁻¹ researchgate.netnih.gov. This experimental value showed good agreement with ab initio calculations performed at the G2 level of theory researchgate.netnih.gov.

Angular distribution measurements for the HCCH + C6H4 channel indicated an isotropic distribution, suggesting a long-lived intermediate and ground-state dissociation researchgate.netnih.gov. Notably, an exhaustive search did not find evidence for the phenyl + ethynyl or atomic hydrogen elimination channels under these UV photolysis conditions, although these pathways were observed in pyrolytic studies of this compound researchgate.netnih.gov.

Infrared (IR) emission spectroscopy has also been employed to study the anharmonic IR emission spectra of this compound and its isotopologue C6H5CCD induced by 193 nm UV excitation in the gas phase researchgate.net. Time- and wavelength-resolved spectra between 2.5 and 4.5 µm were recorded, providing information on the relaxation dynamics researchgate.netresearchgate.net. The analysis is supported by kinetic Monte Carlo simulations researchgate.net. The anharmonic shifts of the acetylenic C-H or C-D stretching modes and the aromatic C-H stretching modes were studied in terms of internal energy researchgate.net.

Photoaddition Reactions involving this compound Derivatives

This compound and its derivatives can participate in photoaddition reactions, where they react with other molecules under light irradiation to form new compounds. Photoinduced cycloaddition reactions, particularly the Paterno-Büchi reaction involving carbonyl compounds and alkynes, are significant in constructing diverse organic frameworks mdpi.com.

Photoreactions of α-diketones with terminal alkynes like phenylacetylenes have been shown to yield complex polycyclic products mdpi.com. For instance, photoreactions of isatin (B1672199) (IS) with this compound can lead to complex polycyclic products such as dispiroindole[3,2']furan[3',3'']indole derivatives through a complex tandem reaction course mdpi.com. The proposed mechanism involves the reaction of triplet excited IS with this compound to form a quinone methide intermediate mdpi.com.

Photoinduced reactions of isoquinoline-1,3,4-trione (IQT) with substituted phenylacetylenes have also been investigated mdpi.com. In the photoinduced reactions of IQT with dithis compound, dibenz[de,g]-isoquinoline-4,6-dione derivatives were formed mdpi.com. This reaction was proposed to proceed via a sequential [2+2] photocycloaddition, ring rearrangement of the oxetene, and dehydrogenative cyclization mdpi.com.

Photoinduced cycloadditions of N-methyl-1,8-naphthalenedicarboximides with alkynes, including this compound, have also been reported, leading to novel adducts acs.orgresearchgate.net. UV irradiation of N-methyl-2,3-naphthalenedicarboximide with this compound in benzene solution afforded a novel hexacyclic adduct researchgate.net.

Photocatalytic Degradation Processes Involving this compound Derivatives

Photocatalytic degradation processes utilize photocatalysts, often semiconductors like titanium dioxide (TiO2), activated by light to degrade organic compounds. While research specifically on the photocatalytic degradation of this compound derivatives is less extensively detailed in the provided results, the principles of photocatalytic degradation of similar organic pollutants, such as phenolic compounds and polycyclic aromatic hydrocarbons (PAHs), are relevant.

TiO2 is a widely studied photocatalyst known for its ability to degrade a broad range of organic compounds to CO2 and H2O under UV light mdpi.comacs.org. The process involves the generation of electron-hole pairs upon light absorption, leading to the formation of reactive oxygen species like hydroxyl radicals (•OH), which are potent oxidizing agents mdpi.comacs.org.

Studies on the photocatalytic degradation of phenolic compounds using nano-TiO2 catalysts have investigated the effects of factors like particle size, temperature, and the chemical structure of the reactant on the degradation rate mdpi.com. For instance, an optimum TiO2 particle size of 10 nm showed the largest photocatalytic activity for the degradation of phenol (B47542) and cresol (B1669610) isomers mdpi.com.

Photocatalytic hydrogenation of this compound has been explored, for example, over sulfur-doped TiO2 supported nickel nanoparticles catalysts, demonstrating the application of photocatalysis in transforming this compound researchgate.net.

Electropolymerization of this compound

Electropolymerization is an electrochemical method used to synthesize conductive polymers by applying an electrical potential or current to a monomer solution. This compound can undergo electropolymerization to form polythis compound.

Electropolymerization of this compound has been investigated as a method to create polymer coatings and films dtic.mil. This technique allows for the direct polymerization of electroactive monomers on electrode surfaces researchgate.net. The thickness of the resulting polymer film can be controlled by adjusting parameters such as monomer concentration and scan rates in cyclic voltammetry researchgate.net.

Studies have shown that electropolymerization can occur through the opening of C≡C bonds in molecules like this compound dtic.mil. The mechanism of electropolymerization of this compound in various solvents, such as acetonitrile (B52724) and propylene (B89431) carbonate, has been studied researchgate.netacs.org.

Research has also focused on the synthesis and electropolymerization of substituted phenylacetylenes, such as those with carbazole (B46965) side groups, to form conjugated polymer networks researchgate.net. This approach aims to combine the electrooptical properties of the polythis compound backbone with those of the side groups, leading to cross-linked films with potentially enhanced properties researchgate.net.

The structure and properties of polythis compound obtained through various polymerization methods, including those initiated electrochemically or by transition metal catalysts, have been characterized using techniques such as NMR, IR, and UV spectroscopy researchgate.netacs.org. These studies indicate that the polymerization can yield polymers with different backbone structures (e.g., cis-transoidal or trans structures) depending on the catalyst and conditions used researchgate.net.

Electropolymerization has been explored for applications such as interphase modification in graphite (B72142) fiber composites by applying a polymer coating to the fibers dtic.mil. This can influence composite properties like interlaminar shear and impact strengths dtic.mil.

Table 1: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H6 | wikipedia.orgchembeez.comcdutcm.edu.cn |

| Molecular Weight | 102.13 g/mol | wikipedia.orgchembeez.comcdutcm.edu.cnfishersci.casigmaaldrich.com |

| Density | 0.93 g/cm³ at 25 °C | wikipedia.orgchembeez.comsigmaaldrich.com |

| Melting Point | -45 °C | wikipedia.orgchembeez.com |

| Boiling Point | 142-144 °C | wikipedia.orgchembeez.comsigmaaldrich.comlabsolu.ca |

| PubChem CID | 10821 | wikipedia.orgchembeez.comcdutcm.edu.cnsigmaaldrich.comwikidata.org |

Advanced Materials Applications of Phenylacetylene Derived Structures

Polymerization and Polymer Science The polymerization of phenylacetylene yields poly(this compound) (PPA), a conjugated polymer that has been extensively studied due to its stability, solubility in organic solvents, processability, and semiconducting propertiesrsc.orgresearchgate.net.

Synthesis and Characterization of Poly(this compound) Poly(this compound) can be synthesized through various polymerization techniques, often employing transition metal catalystsrsc.orgresearchgate.netresearchgate.netrit.edu. Characterization of the resulting polymers involves techniques such as size-exclusion chromatography (SEC), nuclear magnetic resonance (NMR) spectroscopy, cyclic voltammetry (CV), thermal analysis (TGA, DSC), UV-vis absorption spectroscopy, and spectro-electrochemical measurementsresearchgate.netnih.govresearchgate.netrsc.org. These methods help determine molecular weight, molecular weight distribution, chemical structure, thermal stability, and electronic and optical propertiesresearchgate.netnih.govresearchgate.netrsc.org.

Stereoregularity and Molecular Weight Control in this compound Polymerization Controlling the stereoregularity and molecular weight of PPA is crucial for tailoring its properties for specific applicationsrsc.org. Stereoregularity, particularly the formation of cis-transoidal or cis-cisoidal conformations, significantly impacts the polymer's properties, including conductivityrsc.orgacs.orgcsic.esacs.org. Rhodium catalysts are known for their efficiency in catalyzing the polymerization of this compound derivatives to yield highly stereoregular polymers with a cis-transoidal conformationrsc.orgacs.org.

Living polymerization techniques allow for better control over molecular weight and narrow molecular weight distributions (MWD) researchgate.netnih.govresearchgate.net. For instance, certain rhodium-based catalytic systems enable the synthesis of stereoregular PPA with controlled molecular weights and narrow MWDs (Mw/Mn = 1.02–1.09) nih.govresearchgate.net. Achieving ultrahigh molecular weight (UHMW) PPAs, with number-average molecular weight (Mn) greater than 10⁶ g mol⁻¹, is an active area of research, as UHMW polymers often exhibit improved physical and mechanical properties rsc.org. Catalytic systems based on rhodium(I) have shown promise in producing megadalton PPAs rsc.org.

Here is a table summarizing some research findings on molecular weight and dispersity using different rhodium catalysts:

| Catalyst System | Monomer | Molecular Weight (Mn or Mw) | Dispersity (Mw/Mn) | Stereoregularity | Reference |

| [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] | This compound | Mn ≈ 1.1 × 10⁶ g mol⁻¹ | Moderate | cis-transoidal | rsc.org |

| [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] | 1-ethynyl-3-methoxybenzene | Mn ≈ 1.1 × 10⁶ g mol⁻¹ | Moderate | cis-transoidal | rsc.org |

| [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] | 1-ethynyl-4-methoxybenzene | Mn = 1.70 × 10⁶ g mol⁻¹ | Moderate | cis-transoidal | rsc.org |

| [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] | 1-(tert-butyl)-4-ethynylbenzene | Mn = 2.72 × 10⁶ g mol⁻¹ | Moderate | cis-transoidal | rsc.org |

| Multicomponent system ([Rh(nbd)Cl]₂, aryl boronic acid, dithis compound, etc.) | Water-soluble this compound derivatives | Controllable by monomer/catalyst ratio | 1.02–1.09 | cis | nih.govresearchgate.net |

| Rh[(nbd)Cl₂]₂ | This compound monomer with dendron pendant | Approximately 57300 | Not specified | Not specified | researchgate.net |

| [Rh(nbd)Cl]₂ / PPh₃ in THF | This compound | Mw up to 2.40 × 10⁵ | Not specified | cis-transoidal | researchgate.net |

| [(nbd)Rh(acac)] in compressed CO₂ | This compound | Varies | Varies | cis-transoidal | acs.org |

Influence of Catalysts and Reaction Conditions on Poly(this compound) Properties The choice of catalyst and reaction conditions significantly influences the yield, molecular weight, molecular weight distribution, stereoregularity, and ultimately the properties of PPArsc.orgrit.edunih.govrsc.orgresearchgate.net. Transition metal catalysts, particularly those based on rhodium, ruthenium, iridium, and palladium, are widely used for this compound polymerization due to their activity and tolerance to various functional groupsrsc.orgrsc.org. Rhodium catalysts often lead to highly stereoregular PPA with a cis-transoidal conformationrsc.orgrsc.orgacs.org.

Different catalyst systems result in variations in polymerization activity and polymer characteristics. For example, a multicomponent rhodium-based system enabled well-controlled living polymerization of water-soluble this compound derivatives in water nih.govresearchgate.net. The use of specific ligands, such as N-functionalized hemilabile phosphine (B1218219) ligands in rhodium(I) catalysts, has been shown to produce megadalton stereoregular PPAs rsc.org. Reaction conditions like solvent and temperature also play a role researchgate.netrsc.orgacs.org. Polymerization in compressed carbon dioxide using rhodium catalysts can achieve higher rates compared to conventional solvents like THF or hexane (B92381) acs.org. The presence of phosphine ligands can modify rhodium catalysts, enhancing solubility in compressed CO₂ and increasing selectivity towards the cis-transoidal polymer acs.org.

Thermal properties of PPAs, such as cis-trans isomerization or cross-linking temperatures, can be influenced by the substituents on the phenyl ring rsc.org. Polymers with larger substituents may have stiffer chains, making thermal geometric isomerization more difficult rsc.org.

Applications of Poly(this compound) in Organic Electronics and Photonics Conjugated polymers, including PPA, are key materials in organic electronics and photonics due to their tunable electronic, optical, and electrochemical propertiesrsc.orgresearchgate.netnih.govresearchgate.net. PPA's π-conjugated backbone, configuration, stereoregularity, and helical conformation contribute to its versatile electrical and optical characteristicsacs.org.

PPAs and their derivatives have been explored for applications in various organic electronic and photonic devices. These include organic photovoltaics (OPV), organic field-effect transistors (OFET), organic light-emitting diodes (OLED), sensors, and materials for membrane separation rsc.orgresearchgate.netresearchgate.netpku.edu.cn. The introduction of specific functionalized substituents onto the phenyl ring of this compound allows for the creation of functional polymers with tailored properties for these applications researchgate.net.

For instance, PPAs functionalized with electron-donating substituents have shown hole-conducting properties, making them potential organic photoconductors in xerography mdpi.com. Composites of functional PPAs and single-walled carbon nanotubes (SWNTs) have demonstrated photoresponsive electrical conductivity, indicating potential in advanced materials for electronics pku.edu.cn. The effective interaction between PPA and SWNTs is attributed to helical wrapping of the PPA backbone and π-π interactions pku.edu.cn.

This compound in the Development of Supramolecular Assemblies this compound derivatives and their polymers, particularly helical poly(this compound)s, are utilized in the construction of various supramolecular assembliesrsc.orgpku.edu.cnacs.orgresearchgate.net. The helical structure of PPAs acts as a chiral scaffold that can be functionalized to induce aggregation into different supramolecular architecturespku.edu.cnacs.org.

The presence of substituents with supramolecular binding capabilities, such as long alkyl chains or groups capable of hydrogen bonding, can drive the formation of these assemblies pku.edu.cnacs.org. Supramolecular structures derived from PPAs include fibers, superhelices, double helices, nanocapsules, nanospheres, nanotubes, toroids, gels, two-dimensional crystals, liquid crystals, oriented films, columnar assemblies, and nanocomposites rsc.orgpku.edu.cnacs.orgresearchgate.net.

The helical chirality of PPAs can be transferred to the supramolecular assemblies, leading to macroscopically chiral structures pku.edu.cn. The sense and elongation of the helical scaffold can be controlled, allowing for the design of assemblies with specific morphologies pku.edu.cnacs.org. For example, chiral metallo-supramolecular fibers can be obtained by mixing a chiral this compound monomer with metal ions like Ag⁺, which induce aggregation through the formation of a helical coordination polymer nih.gov.

This compound-based Liquid Crystals and Nanomaterials this compound plays a role in the development of liquid crystals and nanomaterials, often in conjunction with its polymerization productschemimpex.comnih.govrsc.orgnih.govdergipark.org.tr. This compound-based structures can contribute to the unique properties of these materials.

Liquid crystals are materials with properties between those of conventional liquids and solid crystals, exhibiting orientational order nih.govdergipark.org.tr. This compound derivatives can be incorporated into liquid crystal structures or used in the synthesis of mesogen-modified compounds nih.gov. For instance, mesogen-modified nanoparticles can be dispersed in liquid crystals, and controlled cooling can lead to the formation of hollow nanoparticle assemblies nih.gov.

In the realm of nanomaterials, this compound and its polymers are utilized in various ways. PPAs have been used to disperse carbon nanotubes, forming composites with interesting electronic properties pku.edu.cn. This compound can also be involved in the synthesis of nanoparticles or serve as a component in catalytic systems for reactions involving nanoparticles researchgate.netmdpi.com. For example, size-controlled platinum nanoparticles supported on silica (B1680970) have been used as catalysts in the hydrosilylation of this compound mdpi.com. Lyotropic liquid crystals, which can be based on photoresponsive amphiphiles, can also serve as templates for the synthesis of various nanomaterials, including polymeric nanostructures rsc.org.

Fluorescent Probes and Dyes utilizing this compound Scaffolds

This compound scaffolds are increasingly utilized in the design and synthesis of fluorescent probes and dyes for various advanced materials applications, including sensing and bioimaging. The incorporation of this compound moieties into chromophores can significantly influence their photophysical characteristics, such as fluorescence quantum yields, Stokes shifts, and absorption/emission maxima. researchgate.net These properties can be further tuned by introducing electron-withdrawing or electron-donating groups onto the phenyl rings and by adjusting the length of the π-conjugation system. researchgate.net

One area where this compound derivatives show promise is in the development of fluorescent sensors. For instance, a novel this compound derivative containing a dicyanovinyl group has been synthesized and demonstrated to function as a highly selective and sensitive "turn-on" fluorescent sensor for cyanide ions in aqueous solution. rsc.orgrsc.org This sensing mechanism is based on the nucleophilic addition of the cyanide ion to the dicyanovinyl group, which disrupts the intramolecular charge transfer (ICT) process and leads to a significant increase in blue fluorescence emission. rsc.orgrsc.org The linear dynamic range for cyanide detection with this sensor was found to be 0–80 μM, with a detection limit of 0.68 μM, which is below the WHO limit for drinking water. rsc.org

This compound units are also incorporated into more complex fluorescent sensor architectures. A spirobifluorene derivative containing two this compound spacers and bissulfonamido groups has been synthesized and used as a fluorescent sensor for copper(II) and cyanide ions. acs.org This compound exhibits selective fluorescence quenching in the presence of Cu(II) ions, with a detection limit of 98.2 nM. acs.org Furthermore, the complex formed between this sensor and Cu(II) can act as a selective "turn-on" sensor for cyanide ions, with a detection limit of 390 nM. acs.org

The versatility of this compound extends to its use in "click chemistry" reactions, particularly the copper(I)-catalyzed azide (B81097)–alkyne cycloaddition (CuAAC). mdpi.comlumiprobe.com This bioorthogonal reaction allows for the efficient and specific labeling of biomolecules with fluorescent tags under mild conditions. lumiprobe.comthermofisher.com this compound-modified fluorescent probes can be synthesized and subsequently "clicked" onto azide-tagged molecules, enabling applications in biological imaging and analysis. mdpi.comlumiprobe.com For example, this compound has been used as a reaction partner with Safirinium-based azide probes in CuAAC reactions to form fluorescent triazole derivatives, which are suitable for microscopic imaging. mdpi.com

Furthermore, this compound scaffolds have been integrated into fluorescent probes for detecting specific biological species. A series of phenylethynylcoumarin fluorescent probes with varied substituents on the this compound moiety have been synthesized for the discriminative detection of biothiols like cysteine, homocysteine, and glutathione (B108866). nih.gov The different substituents at the para-position of the this compound were found to significantly influence the probes' reactivity and their distinct fluorescent response patterns towards these biothiols, enabling their differentiation in living cells. nih.gov

This compound derivatives are also explored in the context of fluorescent organic nanoparticles (dFONs) for bioimaging. academie-sciences.fr While the search results did not provide specific examples of dFONs solely based on this compound, the principle of using custom-designed polar and polarizable dyes as building blocks for ultrabright nanoparticles highlights the potential for incorporating this compound-based chromophores into such systems. academie-sciences.fr

The photophysical properties of this compound-containing polymers, such as poly(this compound) derivatives, can also be tuned for fluorescence applications. For instance, the fluorescence emission of poly[p-(trimethylsilyl)this compound] can be enhanced through thermal annealing, which induces cis-trans isomerization and affects intramolecular excimer formation. researchgate.net

Research findings indicate that the strategic design of this compound-based fluorescent molecules allows for tailored probes with specific sensitivities and emission characteristics for diverse applications. researchgate.netnih.gov

Here are some examples of this compound-derived structures discussed in the context of fluorescent applications:

| Compound Name | Application Context | Relevant Properties/Findings |

| 3-(Phenylethynyl)-7H-benzo[de]anthracen-7-one | Fluorescent probe/dye | Tunable fluorescence emission (green to red), solvatochromism, potential for various sensing and imaging applications. Quantum yields up to 68% in ethanol. researchgate.net |

| Dicyanovinyl this compound derivative | Cyanide fluorescent sensor | "Turn-on" fluorescence upon cyanide binding, high selectivity and sensitivity in water. Detection limit 0.68 μM. rsc.orgrsc.org |

| Spirobifluorene derivative with this compound | Cu(II) and Cyanide fluorescent sensor | Selective fluorescence quenching by Cu(II), "turn-on" fluorescence for CN- in the presence of Cu(II). Detection limits 98.2 nM (Cu(II)) and 390 nM (CN-). acs.org |

| Phenylethynylcoumarin derivatives | Biothiol fluorescent probes | Discriminative detection of cysteine, homocysteine, and glutathione in living cells based on varied substituents and distinct response patterns. nih.gov |

| Safirinium-based triazole derivatives | Fluorescent probes for click chemistry imaging | Formed via CuAAC with this compound; maintain fluorescent properties and stability; suitable for microscopic imaging. mdpi.com |

| Poly[p-(trimethylsilyl)this compound] | Fluorescent polymer | Fluorescence emission enhanced by thermal annealing due to cis-trans isomerization and excimer formation. researchgate.net |

Computational and Theoretical Studies on Phenylacetylene Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules and materials. Its application to phenylacetylene systems has been crucial in understanding reaction pathways, adsorption phenomena, and energetic landscapes.

Mechanism Elucidation of Catalytic Reactions

DFT calculations have been instrumental in elucidating the mechanisms of various catalytic reactions involving this compound. For instance, detailed DFT, ONIOM, and ONIOM-MD studies have been conducted to understand the mechanisms of Rh-catalyzed polymerization of this compound, including factors controlling regioselectivity and stereochemistry. nih.govacs.orgacs.org These studies suggest that the polymerization likely proceeds via a Rh(I) insertion mechanism, which has a lower activation enthalpy compared to Rh(III) insertion and Rh-carbene metathesis mechanisms. nih.govacs.org this compound shows a preference for 2,1-insertion, leading to head-to-tail regioselective poly(this compound) (PPA) through a π-conjugative transition state. nih.govacs.org Kinetic factors are significant in determining stereoregularity, with the cis-transoidal conformation being the most favorable for polymerization. nih.govacs.org

DFT has also been applied to study the mechanism of the reaction between pinB-BMes₂ and alkynes like this compound. rsc.org Calculations indicated that different pathways for the base-catalyzed diboration of this compound have comparable reaction barriers. rsc.org In another application, DFT calculations were used to explore the possible reaction pathways for the click reaction of this compound and benzyl (B1604629) azide (B81097) catalyzed by gold clusters, helping to understand the distinct catalytic regioselectivity observed experimentally. rsc.org The hydroacylation of this compound has also been investigated using DFT, identifying it as a potential rate-determining step in certain annulation reactions. frontiersin.org

DFT calculations have also been used to study the mechanism of [3 + 2] cycloaddition reactions involving this compound. mdpi.com For example, in the synthesis of 1,5-disubstituted 1,2,3-triazole from this compound and 1,2,3,4-tetrazole catalyzed by manganese, DFT calculations were used to propose a manganese-copper/zinc cooperative mechanism. mdpi.com

Adsorption States and Site Conversions of this compound on Surfaces

DFT studies have provided insights into how this compound interacts with and adsorbs onto various surfaces. For example, the adsorption of this compound on a Si(100)-(2×1) surface has been investigated using DFT calculations. acs.org Two distinct adsorption structures were identified: a di-σ adsorption structure involving the binding of the C≡C group to a Si dimer, and a unique "valley-bridge" structure where the molecule adsorbs across the valley between two Si dimer rows. acs.org DFT calculations predicted the adsorption energy for the di-σ structure to be significantly higher (2.44–2.67 eV) compared to the valley-bridge structures (0.45–1.59 eV). acs.org

DFT has also been applied to study the adsorption of this compound on palladium surfaces, specifically Pd{111}. osti.govresearchgate.netnih.gov Calculations using the DFT-PBE method showed that in energetically preferred complexes, the acetylene (B1199291) group of this compound binds to three or four Pd atoms, with the phenyl ring oriented parallel to the surface. osti.govresearchgate.net The interaction of this compound with Pd{111} or Pd{100} surfaces was found to be stronger than that of styrene (B11656). researchgate.netnih.gov

Energy Profiles and Reaction Barriers

DFT calculations are frequently used to determine energy profiles and reaction barriers, which are crucial for understanding the kinetics and thermodynamics of reactions involving this compound. Studies on the Rh-catalyzed polymerization of this compound have calculated activation enthalpies for different proposed mechanisms, indicating the Rh(I) insertion pathway has the lowest barrier (approximately 9 kcal/mol). nih.govacs.org The diboration of this compound with pinB-BMes₂ has also been studied using DFT, providing calculated energy profiles and reaction barriers for different pathways. rsc.org For instance, calculated barriers for two comparable pathways were 24.8 kcal/mol and 25.9 kcal/mol. rsc.org

In the context of surface reactions, DFT calculations have been used to determine the adsorption energies of this compound on silicon and palladium surfaces, providing quantitative measures of the interaction strength. acs.orgresearchgate.net For the annulation reaction of salicylaldehyde (B1680747) and this compound catalyzed by AuCN, DFT calculations determined the free energy barrier for the hydroacylation of this compound to be 27.3 kcal/mol, which was identified as the rate-determining step. frontiersin.org The energy difference between transition states leading to different products can also be calculated, helping to explain observed regioselectivity. rsc.orgfrontiersin.org

Table 1 summarizes some representative energy barriers calculated using DFT for reactions involving this compound.

| Reaction | Catalyst/System | Calculated Barrier (kcal/mol) | Reference |

| Rh-catalyzed polymerization (Rh(I) insertion) | Rh | ~9 | nih.govacs.org |

| Diboration with pinB-BMes₂ (Pathway A) | Base-catalyzed | 24.8 | rsc.org |

| Diboration with pinB-BMes₂ (Pathway B) | Base-catalyzed | 25.9 | rsc.org |

| Click reaction with benzyl azide (1,4-product pathway on Au₂₁) | Au₂₁(SC₆H₁₁)₁₂(Ph₂PCH₂PPh₂)₂ | 12.2 | rsc.org |

| Click reaction with benzyl azide (1,5-product pathway on Au₂₁) | Au₂₁(SC₆H₁₁)₁₂(Ph₂PCH₂PPh₂)₂ | 30.0 | rsc.org |

| Hydroacylation with salicylaldehyde | AuCN | 27.3 | frontiersin.org |

Molecular Dynamics Simulations involving this compound

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems. MD simulations involving this compound have provided insights into its dynamic properties and interactions in different phases. For example, the picosecond dynamics of phenol (B47542) migration in this compound solution has been theoretically investigated using first-principles calculations and molecular dynamics. stanford.edu These simulations revealed a phenol migration time between the triple bond and aromatic ring binding sites of 3–5 ps. stanford.edu The dynamics were found to be primarily influenced by van der Waals forces rather than hydrogen bonding forces. stanford.edu

MD simulations have also been used to study the shock-induced chemistry of liquid this compound. aip.orgaip.org Self-consistent tight binding molecular dynamics simulations revealed that the initial density increase under shock compression is due to the polymerization of this compound molecules at the acetylene moiety. aip.orgaip.org Electronic structure-based MD allowed for the identification of electronic signatures of reactivity by monitoring changes in the HOMO-LUMO gap. aip.org

Quantum Chemical Calculations

Quantum chemical calculations, including ab initio and MP2 methods, provide a more rigorous treatment of electronic structure and are valuable for studying the properties of this compound and its complexes.

Ab Initio and MP2 Calculations for this compound Complexes

Ab initio and MP2 calculations have been used to characterize the interactions and structures of this compound in various complexes. For instance, MP2 calculations were performed to refine the energy minima of phenol-phenylacetylene complexes, identifying structures with hydrogen bonding to the triple site as the lowest energy minima. stanford.edu Complexes formed by one phenol and two this compound molecules were also investigated using MP2 theory. stanford.edu

Non-covalently bonded complexes of this compound with molecules like HCl have been studied using ab initio calculations at levels including M06-2X and MP2. nih.govacs.org These calculations indicated that the H-π complex where HCl is hydrogen-bonded to the acetylenic π cloud is the global minimum, while the complex with hydrogen bonding to the phenyl π cloud is a local minimum. nih.govacs.org Ab initio calculations also identified other minima on the potential energy surface, such as n-σ* and Cl-π bonded structures. nih.govacs.org

Hydrogen-bonded complexes of this compound with other molecules like water, methanol, ammonia, and methylamine (B109427) have also been investigated using MP2 calculations. mydisser.comias.ac.in These studies identified different types of complexes, including linear C-H···O/N hydrogen-bonded structures and π hydrogen-bonded complexes. mydisser.comias.ac.in MP2 calculations were used to determine the stabilization energies of these complexes. ias.ac.in

The interaction between this compound and 1,3,5-triazine (B166579) has been studied using DFT and MP2 calculations, combined with high-level CCSD(T) energy calculations. rsc.org These studies established the formation of a displaced π-stacked heterodimer as the most stable structure. rsc.org Ab initio calculations at the CCSD(T) level have also been used to study the binary complex between this compound and borane-trimethylamine, elucidating its structure and the role of C-H···π interactions. rsc.org

Ab initio anharmonic calculations have been applied to study the complex vibrational spectra of this compound, particularly in the acetylenic and aromatic C-H stretching regions. researchgate.net These calculations, using methods like quartic potential (QP) and vibrational configuration interaction (VCI), were able to reproduce the experimentally observed spectral features. researchgate.net

Table 2 presents some interaction energies calculated for this compound complexes using ab initio and MP2 methods.

| Complex System | Method/Basis Set | Interaction Energy (kJ/mol) | Reference |

| Phenol-Phenylacetylene | MP2/6-31+G(d,p) | - | stanford.edu |

| This compound-HCl (H-πAc) | MP2/aug-cc-pVDZ | - | nih.govacs.org |

| This compound-HCl (H-πPh) | MP2/aug-cc-pVDZ | - | nih.govacs.org |

| This compound-Methanol | MP2/aug-cc-pVDZ | 8-25 | ias.ac.in |

| This compound-Triazine | CCSD(T)/CBS | - | rsc.org |

| This compound-Borane-trimethylamine | CCSD(T) | - | rsc.org |

Note: Specific interaction energy values vary depending on the complex structure and computational level; the range provided for this compound-Methanol complexes reflects the findings in the cited source. ias.ac.in

Homodesmotic Reactions for Thermochemical Properties

Homodesmotic reactions are a type of isodesmic reaction where, in addition to the number of bonds of each type being conserved, the hybridization of each atom involved in those bonds is also conserved. This approach is particularly useful for calculating thermochemical properties like strain energies and heats of formation in cyclic and conjugated systems.

Computational studies utilizing homodesmotic reaction schemes coupled with density functional theory (DFT) have been employed to investigate the thermochemical properties and ring strains in various cyclic this compound derivatives, such as cyclic [n]metaphenyleneacetylenes ([n]CMPAs), butadiyne-bridged [4n]metacyclophynes (B-B[4n]MCs), and butadiyne-bridged [4n]paracyclophynes (B-B[4n]PCs). nih.govacs.orgacs.org These studies have used different DFT functionals and basis sets, including B3LYP/6-31G, mPW1PW91/6-31G, and M06-2X/6-31+G**//B3LYP/6-31G*. nih.govacs.orgacs.org

The results indicate that the heats of formation of these cyclic structures generally increase steadily with an increasing number of this compound units. nih.govacs.orgacs.org This increase tends to reach a near-constant value per unit monomer as the size of the ring (represented by 'n') increases. nih.govacs.orgacs.org Strain energies show more varied trends depending on the specific cyclic structure. For instance, in [n]CMPAs and B-B[4n]MCs, strain energies can initially decrease from high values for small rings, reach a minimum, and then increase again before decreasing for very large rings. nih.govacs.orgacs.org In contrast, the strain energies of B-B[4n]PCs have been shown to decrease consistently with increasing 'n'. nih.govacs.orgacs.org

These computational approaches provide valuable theoretical estimations of strain energies and heats of formation, offering insights into the stability of these complex this compound-based architectures. researchgate.net

Electronic Structure and Spectroscopy Simulations

Theoretical studies on the electronic structure and spectroscopy of this compound provide a deeper understanding of its behavior upon excitation and its interaction with light. Methods such as ab initio calculations, including CASSCF and MRMP2, and time-dependent density functional theory (TD-DFT) are commonly used. researchgate.netresearchgate.netaip.org

The electronic structure of this compound in its ground state (S0) and excited states (S1, S2) has been investigated. researchgate.net Calculations suggest that the stable structures in the S0 and S1 states are planar with C2v symmetry. researchgate.net The S1 state is characterized by an enlarged benzene (B151609) ring due to local π−π* excitation within the ring. researchgate.net The S2 geometry, however, is optimized to a quinoid structure where the aromaticity of the benzene ring is lost. researchgate.net

Spectroscopy simulations, including vibrational and electronic spectra, complement experimental observations and aid in the assignment of spectral features. nih.govacs.orgtandfonline.comarxiv.org For example, computational studies have helped in understanding the complex infrared absorption spectrum of this compound, which is influenced by anharmonicity and Fermi resonances. tandfonline.comarxiv.org Simulations have also been used to analyze the rotational profiles and vibronic transitions in the electronic spectra of this compound and its cation. acs.orgfigshare.com

Excitonic Coupling and Energy Transfer in this compound Dendrimers

This compound dendrimers are a class of macromolecules where this compound units are arranged in a tree-like structure. These systems are of interest for their light-harvesting properties, involving the absorption and transfer of excitation energy. aip.orgmdpi.comaip.org

Theoretical studies have focused on understanding the mechanisms of excitonic coupling and energy transfer within these dendritic structures. Excitonic coupling refers to the interaction between excited states localized on different parts of the molecule. Energy transfer can occur through various mechanisms, including Förster, Dexter, and charge-transfer interactions. colab.wsresearchgate.net

Computational models, such as dipole-coupled aggregate models and ab initio molecular orbital-based exciton (B1674681) models, have been used to simulate exciton dynamics in this compound dendrimers. mdpi.comaip.org These studies suggest that efficient energy migration from the periphery to the core of the dendrimer can occur, driven by factors like weak exciton-phonon coupling and the spatial overlap of exciton distributions between neighboring units. mdpi.comaip.org

Research on this compound dendrons (building blocks of dendrimers) has revealed a variable excitonic coupling that depends on the molecular geometry. colab.wsresearchgate.net Theoretical calculations indicate that this coupling can transition from a weak to a strong regime upon excited-state relaxation. colab.wsresearchgate.net This geometry-dependent coupling is primarily attributed to an increase in the through-bond or charge-transfer component of the interaction. colab.wsresearchgate.net The arrangement of this compound units (meta vs. para substitution) significantly influences this effect. colab.wsresearchgate.net

Theoretical analyses, including those using TD-DFT and vibronic coupling models, have been applied to study excitation energy transfer (EET) in oligo(phenylene ethynylene) (PPE) dendrimer building blocks, which are related to this compound dendrimers. aip.orgresearchgate.net These studies view EET as a process involving nonadiabatically coupled electronic states and have identified the vibrational modes that mediate this energy transfer. aip.org

Phenylacetylene in Medicinal Chemistry and Biological Applications

Phenylacetylene as a Molecular Scaffold for Bioactive Compounds